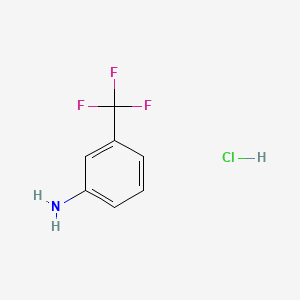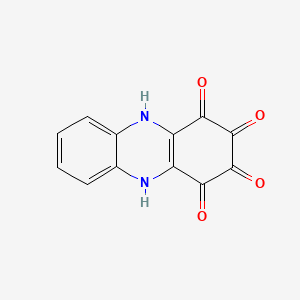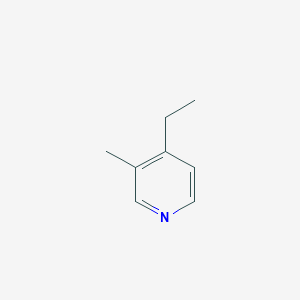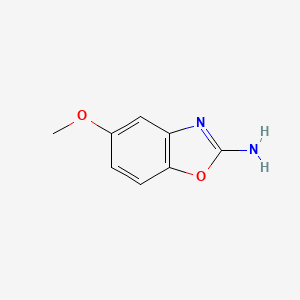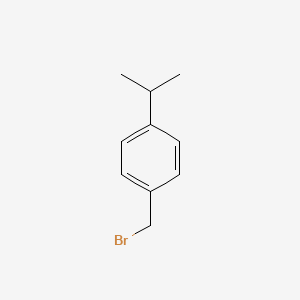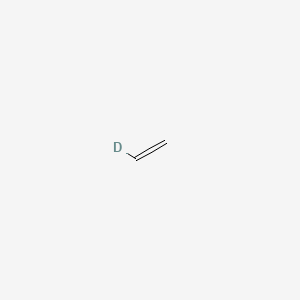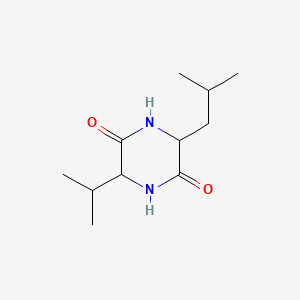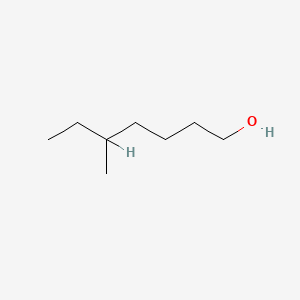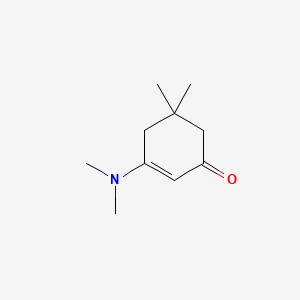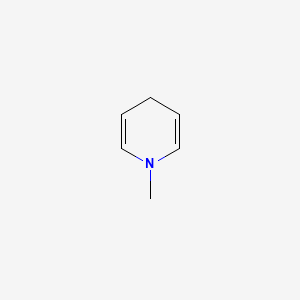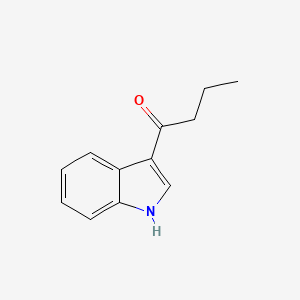
1-(1H-吲哚-3-基)丁烷-1-酮
描述
“1-(1H-Indol-3-yl)butan-1-one” is a compound with the molecular formula C12H13NO and a molecular weight of 187.238 . It is also known by its CAS Number 22582-67-8 .
Molecular Structure Analysis
The molecular structure of “1-(1H-Indol-3-yl)butan-1-one” is based on the indole ring system, which is one of the most abundant and important heterocycles in nature .
Chemical Reactions Analysis
Indole derivatives, including “1-(1H-Indol-3-yl)butan-1-one”, exhibit wide-ranging biological activity . They are found in a diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .
Physical And Chemical Properties Analysis
“1-(1H-Indol-3-yl)butan-1-one” is a compound with the molecular formula C12H13NO and a molecular weight of 187.238 . More detailed physical and chemical properties are not available in the current literature.
科学研究应用
合成和化学性质:Aghazadeh 等人 (2012) 描述了与 1-(1H-吲哚-3-基)丁烷-1-酮相关的化合物的合成,重点关注不同化学形式之间的平衡。他们详细介绍了吲哚与特定试剂的反应,导致各种衍生物,突出了该化合物在合成有机化学中的多功能性 (Aghazadeh 等人,2012)。
亲电取代和环化:Jackson 和 Naidoo (1973) 探索了吲哚中的亲电取代,包括 1-(1H-吲哚-3-基)丁烷-1-酮的衍生物。他们的研究揭示了这些化合物在特定条件下如何环化,形成 9-甲基四氢咔唑并这样的复杂结构,从而证明了它们在创建复杂有机分子中的潜力 (Jackson 和 Naidoo,1973)。
气相热解:Dib 等人 (2004) 研究了苯并三唑衍生物的气相热解,包括与 1-(1H-吲哚-3-基)丁烷-1-酮结构相似的化合物。他们的研究提供了对这些化合物热分解的动力学和机理方面的见解,这对于理解它们在不同条件下的稳定性和反应性至关重要 (Dib 等人,2004)。
光物理性质和应用:Kumar 等人 (2015) 报告了与 1-(1H-吲哚-3-基)丁烷-1-酮结构相似的化合物,重点关注它们的光物理性质。他们强调了在金属离子传感器领域(特别是铝检测)中的潜在应用,展示了该化合物在分析化学中的适用性 (Kumar 等人,2015)。
药物和生物研究:Chen 等人 (2013) 强调了吲哚骨架(包括 1-(1H-吲哚-3-基)丁烷-1-酮等衍生物)在药物和生物研究中的重要性。他们开发了一种合成光学纯色胺前体的方法,表明该化合物与药物合成和药物化学有关 (Chen 等人,2013)。
未来方向
The indole ring system, which is a part of “1-(1H-Indol-3-yl)butan-1-one”, continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis .
作用机制
Target of Action
1-(1H-Indol-3-yl)butan-1-one, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound’s primary targets could be a wide range of proteins or enzymes involved in these biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological activities of these targets . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that 1-(1H-Indol-3-yl)butan-1-one could interact with its targets in a similar manner, leading to changes in their biological activities.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to have antiviral activity, suggesting that they could affect the viral replication pathway . Similarly, 1-(1H-Indol-3-yl)butan-1-one could affect various biochemical pathways, leading to downstream effects such as inhibition of viral replication or other biological processes.
Pharmacokinetics
The compound’s molecular weight, as reported, is 187238 , which is within the optimal range for drug-like molecules, suggesting it could have favorable ADME properties
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that the compound could have various molecular and cellular effects depending on the specific targets and pathways it affects.
Action Environment
The action, efficacy, and stability of 1-(1H-Indol-3-yl)butan-1-one could be influenced by various environmental factors. For instance, some reactions involving indole derivatives have been reported to proceed efficiently under neat conditions This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other substances
生化分析
Biochemical Properties
Indole derivatives, such as 1-(1H-Indol-3-yl)butan-1-one, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(1H-Indol-3-yl)butan-1-one may interact with a variety of enzymes, proteins, and other biomolecules. Specific interactions of 1-(1H-Indol-3-yl)butan-1-one with these biomolecules have not been reported yet.
Cellular Effects
Indole derivatives have been reported to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole itself is known to be involved in the metabolism of tryptophan, an essential amino acid .
属性
IUPAC Name |
1-(1H-indol-3-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-5-12(14)10-8-13-11-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSCIKJSJRJTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177106 | |
| Record name | 1-(1H-Indol-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22582-67-8 | |
| Record name | 1-(1H-Indol-3-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22582-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indol-3-yl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022582678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22582-67-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1H-Indol-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indol-3-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



